TD52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TD52 is an Erlotinib derivative and an orally active, potent inhibitor of cancerous inhibitor of protein phosphatase 2A (CIP2A). It mediates the apoptotic effect in triple-negative breast cancer cells by regulating the CIP2A/PP2A/p-Akt signaling pathway . This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
TD52 is synthesized as an Erlotinib derivative. . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that this compound is available in various forms, including dihydrochloride, and can be prepared in solution or solid form .
Chemical Reactions Analysis
TD52 undergoes several types of chemical reactions:
Scientific Research Applications
TD52 has several scientific research applications:
Mechanism of Action
TD52 exerts its effects by inhibiting CIP2A, leading to the reactivation of protein phosphatase 2A (PP2A) and downregulation of phosphorylated Akt (p-Akt) . This inhibition disrupts the binding of Elk1 to the CIP2A promoter, reducing CIP2A expression . The reactivation of PP2A and downregulation of p-Akt induce apoptosis in cancer cells .
Comparison with Similar Compounds
TD52 is unique due to its dual role as a CIP2A inhibitor and a click chemistry reagent. Similar compounds include:
Erlotinib: The parent compound of this compound, used as a tyrosine kinase inhibitor in cancer therapy.
Other CIP2A Inhibitors: Compounds that inhibit CIP2A and reactivate PP2A, such as bortezomib.
Click Chemistry Reagents: Molecules containing alkyne or azide groups that participate in CuAAc reactions.
This compound stands out due to its potent anti-cancer activity and versatility in chemical synthesis .
Biological Activity
TD52 is a derivative of Erlotinib and has emerged as a significant compound in cancer research due to its role as a potent inhibitor of protein phosphatase 2A (CIP2A). This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.
This compound primarily functions by inhibiting CIP2A, a protein that plays a crucial role in regulating cell survival and proliferation. By downregulating CIP2A, this compound enhances apoptosis (programmed cell death) in cancer cells, which is vital for controlling tumor growth. The compound is also known to interfere with the Elk-1 transcription factor, further contributing to its anti-cancer effects .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-Cancer Effects : this compound has shown promising results in inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. Studies indicate that it exhibits a stronger pro-apoptotic effect compared to other compounds derived from Erlotinib .
- Cell Cycle Regulation : By affecting the cell cycle, this compound may inhibit the proliferation of cancer cells. This regulation is critical for preventing uncontrolled cell division typical of cancerous growths.
- Immunomodulatory Effects : Preliminary data suggest that this compound may also influence immune responses, potentially enhancing the effectiveness of immune-based therapies .
Case Studies and Experimental Data
Several studies have investigated the efficacy of this compound across different cancer types. Below is a summary of key findings:
Detailed Research Findings
- Pro-Apoptotic Activity :
- Cell Cycle Arrest :
- Synergistic Effects with Other Agents :
Properties
IUPAC Name |
2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPZFSEJFWQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.